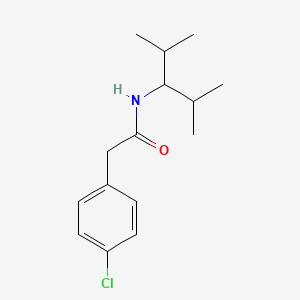
2-(4-chlorophenyl)-N-(1-isopropyl-2-methylpropyl)acetamide
説明
2-(4-chlorophenyl)-N-(1-isopropyl-2-methylpropyl)acetamide, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure.
作用機序
Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure. It also acts on presynaptic alpha-2 receptors, which reduces the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure and heart rate.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and sympathetic nervous system activity. It also increases parasympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. Clonidine has been found to have a sedative effect, which can lead to drowsiness and fatigue.
実験室実験の利点と制限
Clonidine has several advantages for lab experiments, including its well-established mechanism of action and its ability to cross the blood-brain barrier. It is also relatively easy to administer and has a long half-life, which allows for sustained effects. However, Clonidine has several limitations, including its potential for side effects, such as hypotension, bradycardia, and sedation. It can also interact with other medications, which can affect its efficacy and safety.
将来の方向性
There are several future directions for research on Clonidine, including investigating its potential use in the treatment of other medical conditions, such as neuropathic pain and migraine headaches. Researchers are also exploring the use of Clonidine in combination with other medications to enhance its therapeutic effects and reduce its side effects. Additionally, there is ongoing research on the pharmacokinetics and pharmacodynamics of Clonidine to better understand its mechanism of action and optimize its use in clinical practice.
科学的研究の応用
Clonidine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in managing hypertension, 2-(4-chlorophenyl)-N-(1-isopropyl-2-methylpropyl)acetamide, and anxiety disorders. Clonidine has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, Tourette's syndrome, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethylpentan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-10(2)15(11(3)4)17-14(18)9-12-5-7-13(16)8-6-12/h5-8,10-11,15H,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJHLKNSQVYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4435062.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B4435072.png)

![7,7-dimethyl-2-(3-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435078.png)
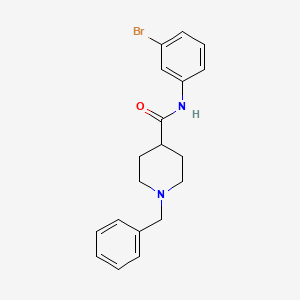
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435091.png)

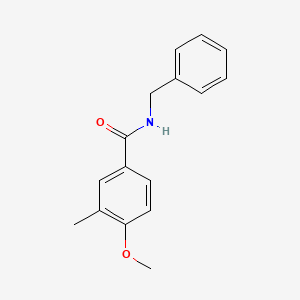
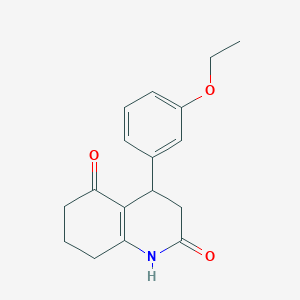
![7,7-dimethyl-2-(4-methylphenyl)-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435132.png)
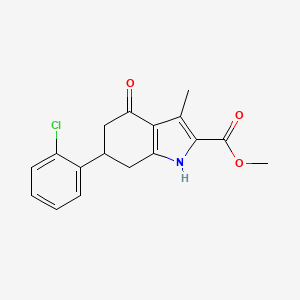
![3-amino-N-cyclopropyl-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435153.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)leucine](/img/structure/B4435155.png)